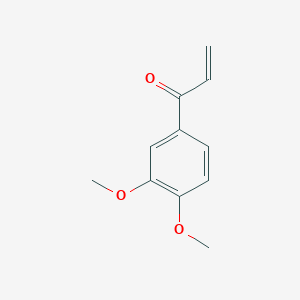

1-(3,4-Dimethoxyphenyl)prop-2-en-1-one

Description

1-(3,4-Dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a 1,3-diaryl-2-propenone backbone. It is synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and substituted benzaldehydes under basic conditions, yielding planar structures with conjugated π-systems . The compound crystallizes in a monoclinic system, with a dihedral angle of 3.82° between its aromatic rings, indicating near coplanarity. Key bond lengths (e.g., C=O: ~1.23 Å, C=C: ~1.47 Å) and angles align with typical chalcone geometries . Its methoxy groups enhance electron-donating effects, influencing electronic properties and reactivity, making it a candidate for nonlinear optical (NLO) materials and bioactive molecule design .

Properties

CAS No. |

33731-40-7 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C11H12O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7H,1H2,2-3H3 |

InChI Key |

VCBDQIDKIFMZBA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Crystallographic Properties

Substituent variations significantly alter molecular geometry and intermolecular interactions. Below is a comparative analysis of structurally related chalcones:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogens (Br, F) and CF3 increase polarity and dipole moments, promoting NLO activity .

- Electron-Donating Groups (EDGs) : Methoxy groups stabilize charge transfer states, enhancing fluorescence and reactivity .

- Steric Effects : Bulky substituents (e.g., CN, spirocyclohexyl) reduce coplanarity, affecting conjugation and intermolecular interactions .

Electronic and Nonlinear Optical Properties

Substituents modulate electronic transitions and NLO responses, as shown below:

Key Findings :

- Halogenation : Bromo and fluoro substituents redshift absorption (λmax) and amplify χ³ values due to enhanced charge transfer .

- Trifluoromethyl : The strong electron-withdrawing effect of CF3 increases n₂ by 200% compared to the parent compound .

- Extended Conjugation : FLLL32’s spirocyclohexyl ring extends π-conjugation, improving bioactivity but reducing crystallinity .

Key Insights :

- Methoxy Positioning : 3,4-Dimethoxy groups optimize antioxidant activity by stabilizing radical intermediates .

- Targeted Modifications : FLLL32’s spirocyclohexyl ring improves selectivity for STAT3 over related kinases .

- Amino Substitution: Dimethylamino groups enhance solubility and melanogenesis inhibition by 3-fold compared to unsubstituted chalcones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.